6-(Ethylamino)-5-iodopyrimidin-4(3H)-one

Description

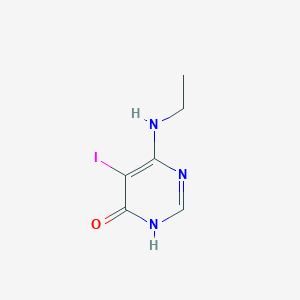

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one is a substituted pyrimidinone derivative characterized by an ethylamino group at position 6 and an iodine atom at position 5 of the pyrimidinone scaffold. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmacological and agrochemical applications. Its molecular formula is inferred as C₆H₈IN₃O, with a molecular weight of approximately 281.05 g/mol, though experimental validation is required.

Properties

Molecular Formula |

C6H8IN3O |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

4-(ethylamino)-5-iodo-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H8IN3O/c1-2-8-5-4(7)6(11)10-3-9-5/h3H,2H2,1H3,(H2,8,9,10,11) |

InChI Key |

FGDVAUQMXVZOGO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=O)NC=N1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor followed by the introduction of an ethylamino group. One common method involves the reaction of 5-iodopyrimidin-4(3H)-one with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 6-(Ethylamino)-5-substituted-pyrimidin-4(3H)-ones.

Oxidation: Formation of this compound oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The ethylamino group may facilitate interactions with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(Ethylamino)-5-iodopyrimidin-4(3H)-one are compared below with analogous pyrimidinone derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Fluorine in 6-ethyl-5-fluoropyrimidin-4(3H)-one enhances metabolic stability and membrane permeability .

Amino Groups: The ethylamino group in the target compound may improve solubility compared to methyl or aryl substituents (e.g., ). Analogous ethylamino derivatives in thieno-pyrimidinones exhibit fungicidal activity .

Biological Activity: Thieno-fused pyrimidinones (e.g., ) show kinase inhibition, while triazolyl-thieno derivatives (e.g., ) demonstrate potent fungicidal effects. The target compound’s iodine atom could modulate selectivity in targeting halogen-bonding domains.

Synthetic Accessibility: Iodination of pyrimidinones (e.g., ) typically yields 50–60% efficiency, lower than chlorination or fluorination. Ethylamination may require nucleophilic substitution or reductive amination.

Table 2: Spectroscopic and Analytical Data

Research Findings and Implications

- Catalytic Applications: Iodopyrimidinones serve as intermediates in palladium-catalyzed cross-coupling reactions, enabling access to diverse aryl/heteroaryl derivatives .

- Biological Potential: Ethylamino-pyrimidinones with halogen substituents (e.g., ) show promise in antifungal and antiviral research, though the target compound’s activity remains underexplored.

- Limitations : The iodine atom’s size may sterically hinder binding in biological targets compared to smaller halogens like fluorine.

Biological Activity

6-(Ethylamino)-5-iodopyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethylamino group and an iodine atom, contributing to its unique chemical properties. The molecular formula is C7H10N3O, and it has a molecular weight of approximately 185.17 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that the compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and nucleic acid synthesis pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Study 2: Anticancer Activity

In another study, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.